![molecular formula C21H22FN3O B5628916 3-fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5628916.png)
3-fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including those similar to 3-fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine, often involves multi-component reactions. These syntheses can include Cu-catalyzed reactions utilizing ethyl tertiary amines as carbon sources under aerobic oxidative conditions for the efficient construction of the imidazo[1,2-a]pyridine framework (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine compounds is crucial for their chemical behavior. Studies have shown that modifications of the groups conjugated to the polyheterocyclic core significantly impact the emission properties of these molecules, indicating a complex interplay between structure and function (Hutt et al., 2012).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines can participate in a variety of chemical reactions, reflecting their diverse chemical properties. For example, the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines has been achieved using Selectfluor in aqueous conditions, demonstrating the potential for targeted functionalization of these compounds (Liu et al., 2015).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridines, such as fluorescence, can be significantly altered through structural modifications. The dual emission pathways of functionalized imidazo[1,5-a]pyridinium ions, for instance, showcase the potential for these compounds to act as pH sensors with unique fluorescence switching capabilities (Hutt et al., 2012).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of fluorine atoms, for example, can lead to regioselective reactions that are central to the synthesis and functionalization of these compounds. The use of Selectfluor for the fluorination of imidazo[1,2-a]pyridines in aqueous conditions highlights the versatility and reactivity of these molecules (Liu et al., 2015).
properties
IUPAC Name |
(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-8-6-11-17-23-18(19(22)25(15)17)20(26)24-13-7-12-21(2,14-24)16-9-4-3-5-10-16/h3-6,8-11H,7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIMNIHYFLZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)F)C(=O)N3CCCC(C3)(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine |
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